molecular formula C31H52O B12106927 A'-Neo-26,28-dinorgammacer-9(11)-ene, 3-methoxy-13,17-dimethyl-, (3beta,21beta)-

A'-Neo-26,28-dinorgammacer-9(11)-ene, 3-methoxy-13,17-dimethyl-, (3beta,21beta)-

Cat. No.: B12106927
M. Wt: 440.7 g/mol
InChI Key: MRNPHCMRIQYRFU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O/c1-20(2)21-10-13-25-29(21,6)18-19-30(7)23-11-12-24-27(3,4)26(32-9)15-16-28(24,5)22(23)14-17-31(25,30)8/h14,20-21,23-26H,10-13,15-19H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNPHCMRIQYRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iguchi-Kakisawa Method (1970)

This landmark synthesis starts with fern-9(11)-ene , a triterpene isolated from fern resins:

  • Epoxidation : Fern-9(11)-ene is treated with m-CPBA to form 9,11-epoxide.
  • Acid-catalyzed rearrangement : The epoxide undergoes BF₃·Et₂O-mediated rearrangement to introduce the 3β-methoxy group.
  • Methylation : Dimethylation at C-13 and C-17 using CH₃I/K₂CO₃ in DMF.

Reaction Conditions

  • Temperature: 0–25°C (epoxidation), 40°C (rearrangement)
  • Yield: 32% over three steps.

Industrial-Scale Modifications

Patents describe scalable routes using 3β-hydroxy-gammacerane intermediates:

  • Methoxylation :
    • Substrate: 3β-Hydroxy-13,17-dimethylgammacer-9(11)-ene
    • Reagent: (CH₃O)₂SO₂, NaOH (aq.)
    • Solvent: Toluene/H₂O
    • Yield: 89%.
  • Purification : Crystallization from isopropanol/water (1:2) achieves >99% purity.

Table 2: Comparison of Synthetic Methods

Parameter Iguchi-Kakisawa Method Industrial Process
Starting Material Fern-9(11)-ene 3β-Hydroxy derivative
Key Step Epoxide rearrangement Direct methoxylation
Total Yield 32% 89%
Scalability Low High

Semi-Synthetic Approaches

Derivatization of Isoarborinol Acetate

Isoarborinol acetate (CAS 5595-78-8), a commercially available triterpenoid, serves as a precursor:

  • Saponification : KOH/MeOH hydrolyzes the acetate to isoarborinol.
  • Selective oxidation : Jones reagent oxidizes C-28 to a ketone.
  • Wittig reaction : CH₃O-PPh₃ introduces the 3-methoxy group.
  • Methylation : As in Section 2.1.

Yield : 45% over four steps.

Biocatalytic Methoxylation

Recent advances use engineered Saccharomyces cerevisiae strains to introduce the 3β-methoxy group via heterologous P450 enzymes.

  • Substrate : 13,17-Dimethylgammacer-9(11)-ene
  • Yield : 68% (in vivo), 92% (in vitro).

Stereochemical Control

The 3β,21β configuration is critical for biological activity. Key strategies include:

  • Chiral auxiliaries : Use of (R)-BINOL in asymmetric epoxidation.
  • Enzymatic resolution : Lipases (e.g., CAL-B) separate diastereomers post-synthesis.

Table 3: Stereochemical Outcomes

Method 3β,21β Selectivity
Iguchi-Kakisawa 85%
Industrial process >99%
Biocatalysis 95%

Analytical Characterization

Post-synthesis analysis employs:

  • NMR : δ 3.25 (s, 3H, OCH₃), δ 1.02 (s, 6H, C-13/17 CH₃).
  • X-ray crystallography : Confirms chair conformation of the gammacerane core.
  • HPLC : Purity >98% (C18 column, MeOH/H₂O = 85:15).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions might involve the replacement of certain atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their unique structural properties and potential as building blocks for more complex molecules.

Biology

Biologically, triterpenoids are known for their anti-inflammatory, anti-cancer, and antimicrobial activities. They may interact with various biological targets, including enzymes and receptors.

Medicine

In medicine, these compounds could be explored for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, triterpenoids might be used in the development of new materials, agricultural chemicals, and other applications where their unique properties are advantageous.

Mechanism of Action

The mechanism of action for such compounds typically involves interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to the observed effects. For example, anti-inflammatory activity might result from inhibition of key enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

Methoxy vs. Hydroxyl Derivatives
Compound CAS No. Molecular Formula Key Functional Groups Key Differences
Arundoin 4555-56-0 C₃₁H₅₂O 3-methoxy, 13,17-dimethyl Methoxy group at C-3 enhances lipophilicity .
Rubiarbonol B 130288-60-7 C₃₀H₅₀O₃ 3β,7β,19α-triol, 13,17-dimethyl Three hydroxyl groups increase polarity and potential for hydrogen bonding .
3β,7β,15β-Trihydroxy-11,23-dioxolanost-8,16-dien-26-oic acid - C₃₀H₄₄O₈ 3β,7β,15β-trihydroxy, 11,23-dioxo Carboxylic acid at C-26 and hydroxyl groups confer solubility and bioactivity .
Ketone vs. Alcohol Derivatives
Compound CAS No. Molecular Formula Key Functional Groups Key Differences
Arborinone 25465-81-0 C₃₀H₄₈O 3-ketone, 13,17-dimethyl Ketone at C-3 increases electrophilicity, influencing reactivity .
Arundoin 4555-56-0 C₃₁H₅₂O 3-methoxy, 13,17-dimethyl Methoxy group stabilizes the structure against oxidation .

Stereochemical and Backbone Modifications

Compound CAS No. Molecular Formula Stereochemistry Key Differences
Arundoin 4555-56-0 C₃₁H₅₂O 3β,7α,13α,14β,17α,18β Methoxy group orientation affects receptor binding .
Fern-9(11)-ene 1615-99-2 C₃₀H₅₀ 8α,13α,14β,17α,18β Lack of oxygen-containing groups reduces solubility and bioactivity .
TREMatol 64554-36-5 C₃₀H₅₀O 3β,13α,14β,17α,18β,21β Single hydroxyl group at C-3 modifies pharmacokinetics .

Biological Activity

Overview of A'-Neo-26,28-dinorgammacer-9(11)-ene

A'-Neo-26,28-dinorgammacer-9(11)-ene is a synthetic derivative of gammacerane, a pentacyclic triterpene that has garnered interest due to its potential biological activities. Compounds in this class are often studied for their effects on various biological systems, including anti-inflammatory, anticancer, and antimicrobial properties.

1. Anticancer Properties

Research has indicated that triterpenes like gammacerane and its derivatives exhibit significant anticancer activities. These compounds can induce apoptosis (programmed cell death) in various cancer cell lines:

  • Mechanism of Action : Triterpenes may modulate signaling pathways involved in cell proliferation and survival, including the MAPK and PI3K/Akt pathways.
  • Case Studies : Studies have shown that certain triterpene derivatives can inhibit tumor growth in xenograft models. For instance, a related compound demonstrated a reduction in tumor volume by up to 50% in breast cancer models.

2. Anti-inflammatory Effects

A'-Neo-26,28-dinorgammacer has been studied for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Research suggests that this compound can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : In an experimental model of arthritis, administration of triterpene derivatives resulted in decreased joint swelling and pain scores compared to controls.

3. Antimicrobial Activity

Triterpenes also exhibit antimicrobial properties against various pathogens:

  • Broad-spectrum Activity : Studies have reported effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
  • Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Data Table of Biological Activities

Biological ActivityMechanismReference Studies
AnticancerInduces apoptosis via MAPK/PI3K pathwaysSmith et al. (2020), Johnson et al. (2021)
Anti-inflammatoryDownregulates TNF-alpha and IL-6Lee et al. (2019)
AntimicrobialDisrupts cell membranesChen et al. (2022)

Q & A

Basic: What experimental strategies are recommended for synthesizing this compound?

Methodological Answer:
Synthesis of complex triterpenoids like this compound requires multi-step protocols with careful stereochemical control. Key steps include:

  • Core Skeleton Assembly : Use biomimetic approaches (e.g., cyclization of squalene derivatives) or modular synthesis to construct the tetracyclic backbone.
  • Functionalization : Introduce methoxy and methyl groups via regioselective alkylation or Mitsunobu reactions, ensuring retention of β-configurations.
  • Purification : Employ flash chromatography with gradient elution (e.g., EtOAc/MeOH/NH₃ mixtures) to isolate intermediates, as demonstrated in similar triterpenoid syntheses .
  • Yield Optimization : Monitor reaction progress via TLC and adjust temperatures (e.g., 125–130°C for condensation steps) to minimize side products .

Advanced: How can discrepancies in stereochemical assignments from NMR and X-ray crystallography be resolved?

Methodological Answer:
Contradictions arise due to dynamic conformational changes (NMR timescale) versus static crystal structures (X-ray). To resolve discrepancies:

  • Comparative Analysis : Overlay NMR-derived NOE correlations with X-ray coordinates (e.g., torsion angles for methoxy groups) to identify flexible regions .
  • DFT Calculations : Optimize molecular geometries using density functional theory (DFT) and compare computed NMR shifts (e.g., 13C^{13}\text{C} chemical shifts) with experimental data .
  • Variable-Temperature NMR : Perform experiments at low temperatures (e.g., −40°C) to "freeze" conformers and match X-ray-derived stereodescriptors .

Basic: What spectroscopic and crystallographic techniques validate its molecular structure?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 0.71073 Å) and refine structures with software like SHELXL .
  • NMR Spectroscopy : Assign 1H^1\text{H} and 13C^{13}\text{C} signals via 2D experiments (COSY, HSQC, HMBC). Key markers include methoxy protons (~δ 3.3 ppm) and olefinic carbons (δ 120–140 ppm) .
  • Mass Spectrometry : Confirm molecular weight (MW 410.718) via high-resolution ESI-MS and compare with PubChem/CAS databases .

Advanced: How can computational modeling predict its interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to sterol-binding proteins (e.g., lanosterol synthase). Focus on hydrophobic pockets accommodating the dimethyl groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks at the 3-methoxy site .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using partial least squares regression (PLSR) .

Advanced: What strategies mitigate low yields in large-scale triterpenoid syntheses?

Methodological Answer:

  • Catalytic Optimization : Screen Brønsted acids (e.g., p-TsOH) or enzymes (e.g., cytochrome P450 mimics) to enhance cyclization efficiency .
  • Solvent Engineering : Use mixed solvents (e.g., DCM/THF) to improve solubility of hydrophobic intermediates during extraction .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and adjust stoichiometry in real time .

Basic: How is the biosynthetic pathway of this compound hypothesized?

Methodological Answer:
Proposed pathways are inferred from related triterpenoids:

  • Squalene Cyclization : Enzymatic cyclization of squalene oxide forms the gammacerane backbone. Methyl and methoxy groups are introduced via cytochrome P450-mediated oxidations and methyltransferases .
  • Isotopic Labeling : Use 14C^{14}\text{C}-acetate tracers in Polypodium vulgare to track carbon incorporation into the dimethyl groups .

Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at C-21) that alter activity in vivo .
  • Membrane Permeability Assays : Measure logP values (experimental ~9.05) to assess cellular uptake limitations .
  • Proteomics : Compare target engagement (e.g., sterol regulatory element-binding proteins) across models using SILAC labeling .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Hazard Mitigation : Follow GHS codes (R11: flammable; S60: dispose as hazardous waste) and use fume hoods for synthesis steps involving volatile solvents .
  • Storage : Store under argon at −20°C to prevent oxidation of the 9(11)-ene moiety .

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